molecular formula C16H24N4O2 B12501768 tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

Cat. No.: B12501768
M. Wt: 304.39 g/mol
InChI Key: GZWMNGCVTWIVIU-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a 4,7-diazaspiro[2.5]octane core with a tert-butyl carboxylate group at position 4 and a 6-aminopyridin-3-yl substituent at position 5. The amino group on the pyridine ring contributes to hydrogen-bonding interactions, making it a candidate for targeting enzymes or receptors requiring polar contacts .

Properties

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

tert-butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C16H24N4O2/c1-15(2,3)22-14(21)20-9-8-19(11-16(20)6-7-16)12-4-5-13(17)18-10-12/h4-5,10H,6-9,11H2,1-3H3,(H2,17,18)

InChI Key

GZWMNGCVTWIVIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CN=C(C=C3)N

Origin of Product

United States

Preparation Methods

Photocatalytic C–H Amination: A One-Step Approach

Reaction Overview

A novel one-step method employs visible-light photocatalysis to directly couple 2-aminopyridine with tert-butyl piperazine-1-carboxylate. This approach, detailed in patent CN108558792B, utilizes an acridine salt photocatalyst (e.g., Mes-Acr-Me) and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant under oxygen atmosphere.

Key Steps and Conditions

  • Reagents :
    • 2-Aminopyridine (1.0 equiv)
    • tert-Butyl piperazine-1-carboxylate (1.0 equiv)
    • Mes-Acr-Me (0.1 equiv)
    • TEMPO (0.5 equiv)
    • Solvent: Anhydrous dichloroethane
  • Conditions :
    • Blue LED irradiation (450 nm) for 10 hours at room temperature.
    • Oxygen purging to maintain oxidative conditions.

Yield and Advantages

  • Yield : 93–95%.
  • Advantages :
    • Eliminates multi-step protection/deprotection sequences.
    • Avoids transition metals, enhancing environmental compatibility.
    • High regioselectivity due to radical-mediated C–H activation.

Multi-Step Synthesis via Spirocyclic Intermediate

Synthetic Pathway

This traditional method, described in CN105111155A, constructs the spiro[2.5]octane core from diethyl malonate and 1,2-dibromoethane, followed by functionalization:

Step 1: Cyclopropanation

Diethyl malonate reacts with 1,2-dibromoethane under basic conditions (K₂CO₃) to form diethyl cyclopropane-1,1-dicarboxylate (70% yield).

Step 2: Monoester Hydrolysis

Selective hydrolysis of one ester group using KOH/EtOH yields monoethyl cyclopropane-1,1-dicarboxylate (85% yield).

Step 3: Curtius Rearrangement

Conversion to the spirocyclic amine via Curtius rearrangement with diphenylphosphoryl azide (DPPA) and tert-butanol, forming tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (62% yield).

Step 4: Buchwald–Hartwig Amination

Palladium-catalyzed coupling of the spirocyclic intermediate with 3-bromo-6-nitropyridine, followed by nitro reduction (H₂/Pd-C), affords the target compound (overall yield: 48%).

Limitations

  • Requires hazardous reagents (e.g., DPPA).
  • Low overall yield due to multiple purification steps.

Nitro Reduction Strategy

Synthesis of Nitro Precursor

tert-Butyl 7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate is first prepared via nucleophilic aromatic substitution (SNAr) between tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate and 5-chloro-2-nitropyridine (Yield: 78–82%).

Catalytic Hydrogenation

The nitro group is reduced using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C for 6 hours, yielding the amine derivative (94–97% yield).

Key Data:
Parameter Value
Catalyst Loading 5 wt% Pd/C
Reaction Temperature 25°C
Pressure 1 atm H₂
Purity (HPLC) >99%

Comparative Analysis of Methods

Parameter Photocatalytic Multi-Step Nitro Reduction
Steps 1 4 2
Overall Yield 93–95% 48% 75–80%
Scalability High Moderate High
Environmental Impact Low High Moderate
Cost Moderate High Low

Critical Challenges and Solutions

  • Regioselectivity in Photocatalysis : Competing C–H activation at alternative positions is mitigated by TEMPO-mediated radical trapping.
  • Spirocycle Stability : The spiro[2.5]octane ring is prone to ring-opening under acidic conditions; neutral pH is maintained during nitro reduction.
  • Byproduct Formation : Multi-step methods generate tert-butyl carbamate byproducts, necessitating silica gel chromatography (eluent: CH₂Cl₂/MeOH 20:1).

Industrial Applications and Patents

  • The photocatalytic method is patented (CN108558792B) for its cost-effectiveness in large-scale Risdiplam production.
  • Nitro reduction is preferred in GMP facilities due to streamlined purification.

Chemical Reactions Analysis

tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Functional Group Variations at the Pyridine Substituent

The target compound (SY277229) differs from analogs primarily in the substituent on the pyridine ring:

  • SY277228 (Nitro Derivative): Contains a nitro group (-NO₂) instead of an amine (-NH₂). Reduction of the nitro group could yield the target compound, highlighting its role as a synthetic intermediate .
  • SY277230 (Hydroxy-Oxo Derivative) : Features a hydroxy-oxo-pyrido[1,2-a]pyrimidinyl group. This substituent introduces additional hydrogen-bonding sites and aromaticity, which may enhance binding to hydrophobic pockets in biological targets .

Table 1: Substituent Effects on Key Properties

Compound ID Substituent Key Property Differences
SY277229 (Target) 6-Aminopyridin-3-yl High polarity, H-bond donor/acceptor
SY277228 6-Nitropyridin-3-yl Electron-withdrawing, lower basicity
SY277230 Hydroxy-oxo-pyrido-pyrimidinyl Increased aromaticity, extended conjugation

Variations in Spirocyclic Core and Side Chains

  • tert-Butyl (S)-7-(5-((4-Methoxybenzyl)oxy)pent-1-en-3-yl) Analog (3t): Incorporates a methoxybenzyloxy-pentenyl side chain. Reported synthesis achieved 97% yield and 99% enantiomeric excess, indicating superior stereoselectivity compared to simpler analogs .
  • tert-Butyl (S)-7-(5-Phenylpent-1-en-3-yl) Analog (3s) : Substitutes a phenyl group for the methoxybenzyloxy chain. The phenyl group increases steric bulk, which may reduce off-target interactions but lower solubility .

Table 2: Side Chain Impact on Physicochemical Properties

Compound ID Side Chain LogP (Predicted) Enantiomeric Excess (%)
3t Methoxybenzyloxy-pentenyl ~3.5 99
3s Phenyl-pentenyl ~4.2 95
SY277229 (Target) None (Pyridine amine) ~2.8 N/A

Fluorinated and Carboxylic Acid Derivatives

  • 6,6-Difluoro-2-azaspiro[3.3]heptane (CAS: 1447943-53-4) : Fluorination at the spirocyclic core enhances metabolic stability and binding affinity due to fluorine’s electronegativity. However, the target compound lacks fluorine, which may reduce its resistance to oxidative degradation .

Pharmacologically Active Analogs

  • Risdiplam (JAN): A clinically approved drug containing a 4,7-diazaspiro[2.5]octane moiety linked to a pyrido-pyrimidinone group.

Biological Activity

tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate is a complex organic compound notable for its unique spirocyclic structure and the presence of both tert-butyl and aminopyridine functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as a pharmacological agent.

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H24_{24}N4_{4}O2_{2}
  • Molecular Weight : 304.39 g/mol
  • CAS Number : 1838704-83-8
  • Purity : ≥95% .

The compound's structure includes a diazaspiro framework, which contributes to its chemical reactivity and biological activity.

Research indicates that compounds with similar structures can exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds derived from the diazaspiro framework have shown effectiveness against various pathogens, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) being a critical measure of their potency .
  • Anticancer Properties : The aminopyridine moiety is known to interact with specific protein targets involved in cancer progression, making this compound a candidate for further investigation in oncology .
  • Neuropharmacological Effects : Some derivatives have been studied for their interactions with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Study on Antimicrobial Activity

A study published in Molecules explored the activity of several diazaspiro compounds against drug-sensitive strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antimicrobial properties, with MIC values as low as 0.016 μg/mL for the most active compounds .

Anticancer Activity Investigation

In another study, the potential of aminopyridine-containing compounds to inhibit cancer cell proliferation was assessed. The findings suggested that these compounds could effectively inhibit key signaling pathways in cancer cells, thus warranting further exploration into their mechanisms and therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylatePiperidine derivativeAnticancer
tert-butyl 7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylateNitro derivativeAntimicrobial
tert-butyl 7-(6-aminoquinolin-3-yl)-4,7-diazaspiro[2.5]octaneQuinoline derivativeNeuroactive

This table illustrates how variations in the molecular structure can lead to differences in biological activity.

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